molecular formula C12H6BrClN2 B14238626 1,10-Phenanthroline, 8-bromo-2-chloro- CAS No. 207461-11-8

1,10-Phenanthroline, 8-bromo-2-chloro-

Cat. No.: B14238626
CAS No.: 207461-11-8
M. Wt: 293.54 g/mol
InChI Key: JIVSTWDMLVKCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-Phenanthroline, 8-bromo-2-chloro-: is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its applications in coordination chemistry, where it acts as a ligand forming stable complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline, 8-bromo-2-chloro- can be synthesized through a multi-step process involving the bromination and chlorination of 1,10-phenanthroline. One common method involves the use of sulfur dichloride (SCl2) as a bromination catalyst, which is a medium-strength Lewis acid . The reaction typically requires the presence of pyridine and is carried out under controlled conditions to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the use of halogenating agents and the potential for hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: 1,10-Phenanthroline, 8-bromo-2-chloro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted phenanthroline derivatives with enhanced properties for specific applications .

Mechanism of Action

The mechanism of action of 1,10-Phenanthroline, 8-bromo-2-chloro- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA, leading to various biological effects. The compound’s unique electronic structure allows it to participate in redox reactions and other catalytic processes, making it valuable in both biological and industrial applications .

Comparison with Similar Compounds

Uniqueness: 1,10-Phenanthroline, 8-bromo-2-chloro- is unique due to the specific positioning of the bromine and chlorine atoms, which enhances its reactivity and potential for forming diverse metal complexes. This makes it particularly valuable in applications requiring specific electronic and steric properties .

Properties

CAS No.

207461-11-8

Molecular Formula

C12H6BrClN2

Molecular Weight

293.54 g/mol

IUPAC Name

8-bromo-2-chloro-1,10-phenanthroline

InChI

InChI=1S/C12H6BrClN2/c13-9-5-8-2-1-7-3-4-10(14)16-12(7)11(8)15-6-9/h1-6H

InChI Key

JIVSTWDMLVKCKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C3=C1C=CC(=N3)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.